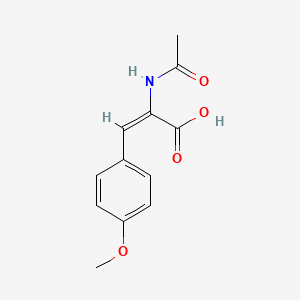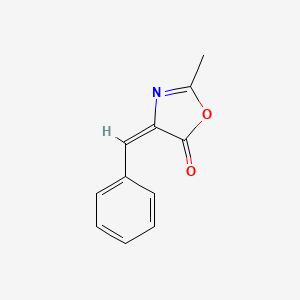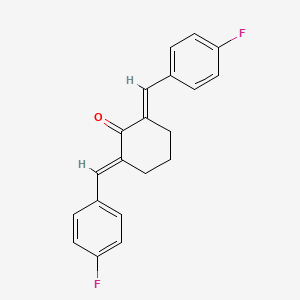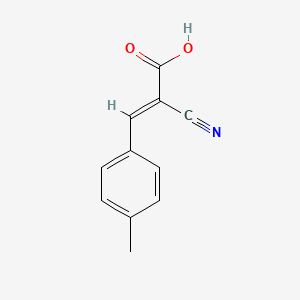![molecular formula C15H13BrO3 B1271027 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 588679-50-9](/img/structure/B1271027.png)
2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
Übersicht
Beschreibung
“2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde” is a chemical compound with the empirical formula C15H13BrO3 . It has a molecular weight of 321.17 . This compound is solid in form .
Molecular Structure Analysis
The InChI (IUPAC International Chemical Identifier) of the compound is 1S/C15H13BrO3/c1-18-14-4-2-3-12(9-17)15(14)19-10-11-5-7-13(16)8-6-11/h2-9H,10H2,1H3 . This identifier encodes the molecular structure information of the compound, which can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
The compound is solid in form . It has a molecular weight of 321.17 . The InChI key, which is a unique text string derived from the chemical structure using the algorithm developed by IUPAC, is LOMRJQANQRYBTL-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Crystallographic Studies
- Crystal Structures and Hirshfeld Surfaces of Methoxybenzaldehyde Oxime Derivatives
The research by Gomes et al. (2018) focuses on the crystal structures of various methoxybenzaldehyde oxime derivatives. These studies provide insights into the different conformations and hydrogen-bonding patterns of compounds related to 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (Gomes et al., 2018).
Electrosynthesis and Organic Chemistry
- Paired Electrolysis for Organic Synthesis
Sherbo et al. (2018) discuss the paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde, a process that is relevant for understanding the chemical transformations of similar compounds (Sherbo et al., 2018).
Spectroscopic Analysis
- Spectroscopic and Crystallographic Characterization
The study by Hayvalı et al. (2010) and Özay et al. (2013) provide a detailed spectroscopic and crystallographic characterization of benzyloxybenzaldehyde derivatives, including this compound, which offers valuable information for scientific research applications (Hayvalı et al., 2010); (Özay et al., 2013).
Anticancer Activity
- Synthesis and Anticancer Activity of Benzyloxybenzaldehyde Derivatives
Lin et al. (2005) explored the anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. This research is significant for understanding the potential biomedical applications of this compound (Lin et al., 2005).
Photocatalytic Oxidation
- Selective Photocatalytic Oxidation in Water with Rutile TiO2
Yurdakal et al. (2009) conducted a study on the photocatalytic oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde, which can be related to the photocatalytic applications of this compound (Yurdakal et al., 2009).
Biochemische Analyse
Biochemical Properties
2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde plays a role in biochemical reactions primarily through its interactions at the benzylic position. This compound can undergo free radical bromination, nucleophilic substitution, and oxidation reactions . It interacts with enzymes and proteins that facilitate these reactions, such as those involved in free radical generation and nucleophilic attack. The nature of these interactions often involves the formation of resonance-stabilized intermediates, which can influence the reactivity and stability of the compound.
Cellular Effects
The effects of this compound on cells include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound can influence the function of various cell types by modulating the activity of signaling molecules and transcription factors. For example, it may affect the expression of genes involved in oxidative stress responses and metabolic pathways, leading to changes in cellular homeostasis and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. These interactions can result in enzyme inhibition or activation, depending on the context of the reaction. The compound’s ability to form resonance-stabilized intermediates plays a crucial role in its mechanism of action, as it can stabilize or destabilize transition states during biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal activity, beyond which toxicity increases .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s role in these pathways may involve the modulation of enzyme activity and the regulation of metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. The compound’s distribution patterns are crucial for understanding its effects on different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. The activity and function of the compound are influenced by its localization, as it may interact with different biomolecules in various subcellular environments .
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-14-4-2-3-12(9-17)15(14)19-10-11-5-7-13(16)8-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMRJQANQRYBTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101225074 | |
| Record name | Benzaldehyde, 2-[(4-bromophenyl)methoxy]-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
588679-50-9 | |
| Record name | Benzaldehyde, 2-[(4-bromophenyl)methoxy]-3-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588679-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2-[(4-bromophenyl)methoxy]-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1270945.png)

![2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B1270953.png)
![[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1270955.png)








![Hydrazinecarbothioamide, 2-[(3-bromophenyl)methylene]-](/img/structure/B1270970.png)
